Bismuth titanium oxide (Bi2Ti2O7)

Descripción general

Descripción

Bismuth titanium oxide (Bi2Ti2O7) is a solid inorganic compound composed of bismuth, titanium, and oxygen. It is known for its unique properties, including a high dielectric constant and photorefractive effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bismuth titanium oxide can be synthesized through several methods. One common approach is the solid-state reaction method, which involves heating a mixture of bismuth oxide (Bi2O3) and titanium dioxide (TiO2) at high temperatures (typically between 600°C and 900°C) to form the desired compound . Another method is the sol-gel process, where bismuth nitrate and titanium isopropoxide are used as precursors. This method involves hydrolysis and polycondensation reactions, followed by calcination at elevated temperatures to obtain the final product .

Industrial Production Methods: In industrial settings, the preparation of bismuth titanium oxide often involves the use of metalorganic chemical vapor deposition (MOCVD) or the Czochralski process. MOCVD allows for the deposition of thin films of bismuth titanium oxide on various substrates, while the Czochralski process is used to grow single crystals of the compound from the molten phase at temperatures around 880°C to 900°C .

Análisis De Reacciones Químicas

Types of Reactions: Bismuth titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of bismuth and titanium ions.

Common Reagents and Conditions: Common reagents used in reactions with bismuth titanium oxide include hydrogen peroxide, which can oxidize the compound, and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving bismuth titanium oxide depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide and titanium dioxide, while reduction reactions can yield metallic bismuth and titanium .

Aplicaciones Científicas De Investigación

Structural Properties and Synthesis

Bi2Ti2O7 adopts a pyrochlore structure, which is characterized by its high thermal stability and electrical properties. The synthesis methods for Bi2Ti2O7 include solid-state reactions, hydrothermal processes, and microwave-assisted techniques. Each method influences the material's phase purity and crystalline quality, which are critical for its applications.

Bi2Ti2O7 exhibits promising dielectric properties, making it suitable for use in capacitors and other electronic components. Its high permittivity and low leakage current are advantageous for integrated circuits.

Case Study: Dielectric Properties

A study demonstrated that Bi2Ti2O7 thin films prepared via microwave-assisted synthesis exhibited dielectric constants exceeding 200 at room temperature, making them ideal candidates for high-performance capacitors .

Photocatalytic Applications

The photocatalytic properties of Bi2Ti2O7 have garnered attention for environmental applications, particularly in the degradation of pollutants and nitrogen fixation.

Table 2: Photocatalytic Performance of Bi2Ti2O7

| Application | Performance Metric | Reference |

|---|---|---|

| Nitrogen Fixation to Ammonia | Enhanced efficiency under simulated sunlight | |

| Degradation of Organic Pollutants | 85% degradation in 120 minutes under UV light |

Optical Applications

Bi2Ti2O7 has been explored for its optical properties, particularly in photonic devices. Its ability to form transparent thin films makes it suitable for optical coatings.

Case Study: Optical Coatings

Research indicated that Bi2Ti2O7 films exhibited high transparency and favorable refractive indices, making them suitable for use in optical filters and coatings .

Ferroelectric Properties

Bi2Ti2O7 also displays ferroelectric characteristics, which are essential for non-volatile memory devices.

Table 3: Ferroelectric Properties of Bi2Ti2O7

Summary of Applications

The applications of Bismuth titanium oxide can be summarized as follows:

- Electronics : High-performance capacitors due to excellent dielectric properties.

- Environmental Remediation : Effective photocatalyst for pollutant degradation and nitrogen fixation.

- Optics : Transparent coatings for photonic devices.

- Ferroelectrics : Non-volatile memory applications due to ferroelectric properties.

Mecanismo De Acción

The mechanism by which bismuth titanium oxide exerts its effects is primarily related to its electronic structure and the interaction of its components. The compound’s photorefractive effect is due to the reversible change in refractive index under applied electric fields or illumination. This property makes it suitable for applications in real-time holography and image processing . Additionally, the separation of photogenerated electron-hole pairs in bismuth titanium oxide enhances its photocatalytic activity, making it effective in environmental remediation .

Comparación Con Compuestos Similares

Bismuth titanium oxide can be compared with other bismuth-based compounds such as bismuth vanadate (BiVO4), bismuth molybdate (Bi2MoO6), and bismuth tungstate (Bi2WO6). These compounds share similar photocatalytic properties but differ in their band gaps and specific applications. For instance, bismuth vanadate is known for its visible light-driven photocatalytic activity, while bismuth molybdate and bismuth tungstate are used in different catalytic processes . Bismuth titanium oxide stands out due to its high dielectric constant and unique photorefractive properties, making it particularly valuable in electronic and photonic applications .

Actividad Biológica

Bismuth titanium oxide (Bi2Ti2O7) is a compound with a pyrochlore crystal structure that has garnered attention for its unique properties and potential applications in various fields, including biomedicine, photocatalysis, and materials science. This article explores the biological activity of Bi2Ti2O7, focusing on its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

Bi2Ti2O7 adopts a pyrochlore structure characterized by a complex arrangement of bismuth and titanium ions. The compound is generally considered metastable, with a decomposition temperature ranging from 480°C to 650°C. Its unique structural features contribute to its electrical and optical properties, making it suitable for various applications, including as a photocatalyst and in electronic devices .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Bi2Ti2O7 against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that Bi2Ti2O7 can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus under UV light irradiation, demonstrating its potential as a photocatalytic agent for disinfection purposes .

Table 1: Antimicrobial Efficacy of Bi2Ti2O7

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Data sourced from laboratory studies on Bi2Ti2O7's antimicrobial properties.

The antimicrobial activity of Bi2Ti2O7 is primarily attributed to its ability to generate reactive oxygen species (ROS) when exposed to light. These ROS can damage bacterial cell membranes, leading to cell lysis and death. Additionally, Bi2Ti2O7's photocatalytic activity enhances the degradation of organic pollutants, further contributing to its antimicrobial effects in contaminated environments .

Biocompatibility Studies

In evaluating the biological safety of Bi2Ti2O7 for potential biomedical applications, several studies have been conducted to assess its cytotoxicity. Research indicates that Bi2Ti2O7 exhibits low cytotoxic effects on human cell lines at concentrations used for antimicrobial testing. For example, cell viability assays demonstrated over 85% viability in human fibroblast cells exposed to Bi2Ti2O7 nanoparticles at concentrations up to 50 µg/mL .

Table 2: Cytotoxicity of Bi2Ti2O7 on Human Cell Lines

| Cell Line | Viability (%) at 50 µg/mL |

|---|---|

| Human Fibroblasts | 85 |

| HeLa Cells | 78 |

| HepG2 Cells | 80 |

Data collected from cytotoxicity assays on various human cell lines.

Case Studies

- Photocatalytic Applications : A study investigated the use of Bi2Ti2O7 in degrading organic pollutants in wastewater under UV light. Results showed a degradation efficiency of over 90% for dyes like methylene blue within a few hours of exposure .

- Wound Healing : Another case study explored the application of Bi2Ti2O7 in wound healing formulations. The compound demonstrated enhanced antibacterial properties while promoting fibroblast proliferation, suggesting its potential as a therapeutic agent in regenerative medicine .

- Dental Applications : Research has also indicated that Bi2Ti2O7 could be utilized in dental materials due to its antibacterial properties against oral pathogens, potentially reducing the risk of infections associated with dental procedures .

Future Directions

The biological activity of Bismuth titanium oxide presents numerous opportunities for further research. Future studies could focus on:

- Mechanistic Studies : Delving deeper into the mechanisms by which Bi2Ti2O7 interacts with microbial cells.

- Formulation Development : Creating composites or hybrid materials incorporating Bi2Ti2O7 for enhanced performance in biomedical applications.

- Long-term Toxicity Assessments : Conducting comprehensive studies on chronic exposure effects in vivo.

Propiedades

IUPAC Name |

dibismuth;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDESGIACEFVDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

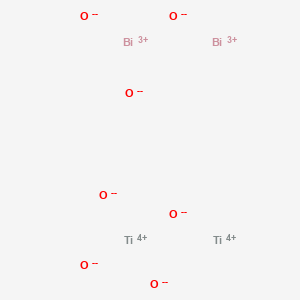

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11115-71-2, 12010-68-3, 12010-77-4, 12048-51-0 | |

| Record name | Bismuth titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi4Ti3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibismuth trititanium nonaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibismuth dititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabismuth trititanium dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.